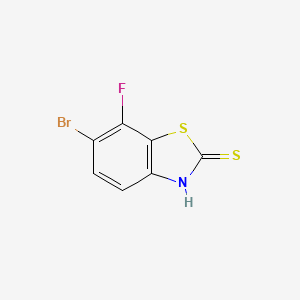

6-bromo-7-fluoro-3H-1,3-benzothiazole-2-thione

Description

6-Bromo-7-fluoro-3H-1,3-benzothiazole-2-thione is a halogenated benzothiazole derivative characterized by a thione (C=S) group at position 2, a bromine atom at position 6, and a fluorine atom at position 7 on the fused benzene-thiazole ring system. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties, often attributed to their ability to interact with enzymes or receptors via sulfur-based coordination or π-π stacking .

The bromine and fluorine substituents are electron-withdrawing groups, which may enhance stability, modulate electronic properties, and influence intermolecular interactions in medicinal or materials chemistry applications.

Properties

IUPAC Name |

6-bromo-7-fluoro-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNS2/c8-3-1-2-4-6(5(3)9)12-7(11)10-4/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOOCUPHIKZDEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=S)S2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-7-fluoro-3H-1,3-benzothiazole-2-thione typically involves the following steps :

Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzenethiol, bromine, and fluorine sources.

Formation of Benzothiazole Ring: The initial step involves the cyclization of 2-aminobenzenethiol with carbon disulfide in the presence of a base to form the benzothiazole ring.

Bromination and Fluorination: The benzothiazole intermediate is then subjected to bromination and fluorination reactions using appropriate reagents such as bromine and fluorine gas or their derivatives.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-bromo-7-fluoro-3H-1,3-benzothiazole-2-thione undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The thione group can undergo oxidation to form sulfoxides or sulfones, while reduction can convert it to thiols or other reduced forms.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides, and electrophiles such as alkyl halides and acyl chlorides.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Cyclization Reactions: Cyclization can be facilitated by using catalysts such as acids or bases under controlled temperature and pressure conditions.

Major Products Formed

Substitution Products: Depending on the substituents introduced, various substituted benzothiazole derivatives can be formed.

Oxidation Products: Sulfoxides and sulfones are the major products of oxidation reactions.

Reduction Products: Thiols and other reduced forms of the thione group are the primary products of reduction reactions.

Scientific Research Applications

6-bromo-7-fluoro-3H-1,3-benzothiazole-2-thione has several scientific research applications :

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antiviral, and anticancer properties.

Material Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic and structural properties.

Biological Studies: It is used as a probe in biological studies to understand the interactions of benzothiazole derivatives with biological targets.

Industrial Applications: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-bromo-7-fluoro-3H-1,3-benzothiazole-2-thione involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of essential bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-bromo-7-fluoro-3H-1,3-benzothiazole-2-thione with structurally related benzothiazole derivatives, focusing on substituent effects, molecular properties, and reported applications:

Key Observations:

Halogen Effects: Bromine at position 6 and fluorine at position 7 may confer greater metabolic stability and lipophilicity compared to mono-halogenated analogs (e.g., 5-fluoro or 6-bromo derivatives). This dual substitution could enhance binding to hydrophobic pockets in biological targets .

Thione vs. Thiol : The thione group (C=S) in the target compound differs from thiol (SH) derivatives (e.g., 2-mercapto-5-fluorobenzothiazole). Thiones are less reactive but may exhibit stronger metal-coordinating properties, relevant in catalysis or metalloenzyme inhibition .

Biological Activity: Fluorinated benzothiazoles (e.g., 6-fluoro analogs) show notable antimicrobial and anticonvulsant activities, suggesting that the 7-fluoro substitution in the target compound may similarly enhance bioactivity .

Biological Activity

6-Bromo-7-fluoro-3H-1,3-benzothiazole-2-thione is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activities associated with this compound, including its antimicrobial, anticancer, and other therapeutic potentials.

This compound has the following chemical characteristics:

- Molecular Formula : C7H4BrF N2S

- CAS Number : 2306264-34-4

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial and fungal strains. For instance, a study reported that derivatives of benzothiazole showed minimal inhibitory concentrations (MIC) ranging from 16 to 50 μg/mL against several pathogens, suggesting potent antibacterial and antifungal activities .

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 32 |

| Candida albicans | 50 |

Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation in cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The compound exhibited IC50 values indicating moderate to high cytotoxicity compared to standard chemotherapeutics like doxorubicin .

| Cell Line | IC50 (μM) | Reference Drug | IC50 of Reference Drug (μM) |

|---|---|---|---|

| MDA-MB-231 | 15 | Doxorubicin | 10 |

| SK-Hep-1 | 20 | Doxorubicin | 12 |

The biological activity of this compound is believed to be mediated through various mechanisms:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cancer cell proliferation.

- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that it can scavenge ROS, thereby reducing oxidative stress in cells .

- Molecular Docking Studies : Computational studies have indicated that the compound binds effectively to target proteins involved in cancer progression and microbial resistance .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of benzothiazole derivatives, including this compound:

- Antiproliferative Effects : A study evaluated various substituted benzothiazoles for their antiproliferative effects on human cancer cell lines. The results indicated that modifications on the benzothiazole scaffold significantly influenced their biological activity .

- Synergistic Effects : Research has also explored the synergistic effects of combining this compound with other antimicrobial agents, enhancing its efficacy against resistant strains .

- Neuroprotective Properties : Some derivatives have shown potential neuroprotective effects in models of ischemia/reperfusion injury, indicating a broader therapeutic application beyond oncology .

Q & A

Q. What are the common synthetic routes for 6-bromo-7-fluoro-3H-1,3-benzothiazole-2-thione, and how can reaction conditions be optimized to improve yield?

A typical route involves halogenation of a benzothiazole precursor. For example, 3-chloro-4-fluoroaniline can react with potassium thiocyanate (KSCN) and bromine in glacial acetic acid to introduce bromine and sulfur functionalities . Optimization includes controlling stoichiometry (e.g., excess bromine for complete bromination) and temperature (60–65°C for 2.5 hours to minimize side reactions). Solvent choice (e.g., ethanol vs. DMF) and catalyst presence (e.g., Pd for coupling reactions) also influence yield .

Q. How can spectroscopic techniques confirm the structure and purity of intermediates during synthesis?

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1637 cm⁻¹, NH stretches at ~3454 cm⁻¹) .

- NMR : ¹H NMR detects aromatic proton environments (e.g., singlet at δ 8.4 ppm for –NH in intermediates) .

- Mass Spectrometry : Validates molecular weight (e.g., 202.64 g/mol for related compounds) .

- Elemental Analysis : Confirms C, H, N, S content to ±0.4% deviation .

Q. What crystallization techniques are effective for X-ray diffraction analysis of halogenated benzothiazoles?

Slow evaporation from polar aprotic solvents (e.g., DMSO/water mixtures) yields high-quality single crystals. Crystal parameters (e.g., monoclinic P21/n, a=3.8645 Å, β=92.509°) are resolved using MoKα radiation (λ=0.71073 Å) . Weak π–π interactions (centroid distances ~3.7 Å) and C–H···π bonds stabilize the lattice .

Advanced Research Questions

Q. How does the substitution pattern (Br at C6, F at C7) affect electronic properties and reactivity?

The electron-withdrawing fluorine at C7 polarizes the ring, enhancing electrophilic substitution at C6. Bromine’s steric bulk may hinder planarization, reducing π-stacking in solid-state applications. Computational studies (DFT) show decreased HOMO-LUMO gaps (~3.5 eV) compared to non-halogenated analogs, suggesting enhanced charge transport in materials .

Q. How can computational methods predict bioactivity or reactivity?

- Molecular Docking : Screens binding affinity to targets (e.g., HIV-1 protease or cancer cell receptors) using PyMOL or AutoDock .

- DFT Calculations : Models reaction pathways (e.g., Fukui indices for nucleophilic attack sites) .

- QSAR Studies : Correlates substituent effects (e.g., Hammett σ values) with antimicrobial IC₅₀ data .

Q. What strategies resolve contradictions in reaction outcomes when varying solvents or catalysts?

Case study: Discrepancies in Suzuki coupling yields (40–85%) may arise from solvent polarity (DMF vs. THF) or Pd catalyst loading (1–5 mol%). Systematic DoE (Design of Experiments) identifies optimal conditions. For example, Pd(PPh₃)₄ in DMF at 80°C maximizes cross-coupling efficiency .

Q. How do competing side reactions during bromination/fluorination impact synthesis?

Bromine can over-halogenate, forming di-substituted by-products. Mitigation strategies:

Q. What pharmacological activities are observed in related benzothiazoles, and how do they inform studies of this compound?

- Anticancer : Derivatives inhibit SKBR-3 breast cancer cells (IC₅₀ = 12 µM) via tubulin binding .

- Antimicrobial : Fluoro-chloro analogs show MIC = 8 µg/mL against S. aureus by disrupting membrane integrity .

- Neurological : 6-Bromo-2-aminobenzothiazoles modulate GABA receptors (EC₅₀ = 50 nM) .

Methodological Notes

- Contradiction Analysis : Compare HPLC purity data (e.g., 95% vs. 85%) across labs to identify protocol inconsistencies .

- Advanced Characterization : Use SC-XRD to resolve tautomerism (e.g., thione vs. thiol forms) .

- Biological Assays : Follow OECD guidelines for cytotoxicity (MTT assay) and antimicrobial testing (CLSI standards) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.